molecular formula C8H14O4 B074938 2-Butylbutanedioic acid CAS No. 1457-39-2

2-Butylbutanedioic acid

Cat. No. B074938
CAS RN: 1457-39-2
M. Wt: 174.19 g/mol
InChI Key: WOPLHDNLGYOSPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butylbutanedioic acid and its derivatives involves multiple steps, including alkylation, selective hydrolyzation, and resolution processes to obtain enantiomerically pure compounds. Notably, the synthesis of racemic 2-n-butylbutanedioic acid 4-t-butyl esters from methyl hexanoate and t-butyl α-iodoacetate through alkylation, followed by selective hydrolyzation, has been reported. The enantiomeric purity of the resulting compounds has been assessed to be above 99%, demonstrating the efficiency of the synthesis process (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Butylbutanedioic acid is characterized by its unique configuration, which allows for the formation of various derivatives through synthetic processes. The detailed molecular structure analysis provides insights into the compound's stereochemistry and its implications for synthesis and applications.

Chemical Reactions and Properties

2-Butylbutanedioic acid undergoes various chemical reactions, including alkylation and hydrolyzation, which are critical for its synthesis and functionalization. These reactions are influenced by factors such as catalysts, temperature, and reactant concentrations, offering pathways to diverse derivatives with specific properties.

Physical Properties Analysis

The physical properties of 2-Butylbutanedioic acid, including its melting point, boiling point, solubility, and stability, are crucial for its handling and application in different contexts. Understanding these properties is essential for designing synthesis protocols and predicting the compound's behavior in various environments.

Chemical Properties Analysis

The chemical properties of 2-Butylbutanedioic acid, such as its reactivity, acidity, and compatibility with different reagents, dictate its suitability for specific reactions and applications. Studies focusing on its chemical properties provide valuable information for optimizing its use in synthesis and material development.

Scientific Research Applications

  • Chemical Synthesis : 2-n-Butylbutanedioic acid is used in synthesizing its esters, particularly in the study of enantiomeric purity assays. These compounds are significant in stereoselective synthesis and pharmaceuticals (Zhang et al., 2006).

  • Biological Production : Malic acid (2-hydroxybutanedioic acid), a related compound, is extensively used in the food, chemical, and pharmaceutical industries. Its biological production through fermentation processes is gaining interest due to environmental concerns and fossil fuel depletion (Dai et al., 2018).

  • Ionic Liquid Catalysis : Studies have shown the effectiveness of ionic liquid-catalyzed alkylation processes using 2-butene and isobutane. This process is relevant in the production of high-octane fuels (Yoo et al., 2004).

  • Extraction Techniques : Research on the extraction of 2-methylidenebutanedioic acid using different solvents demonstrates the importance of this compound in separation technologies and industrial chemistry (Günyeli et al., 2014).

  • Pharmaceutical Research : 2-Phosphonomethyl pentanedioic acid, a derivative, is being studied for its pharmacokinetics and potential as a neurological therapeutic agent (Rais et al., 2014).

  • Biotechnological Applications : The compound 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butylbutanedioic acid, is emerging as a valuable building block for biobased polymer synthesis. It shows potential in replacing conventional petrochemicals (Rohwerder & Müller, 2010).

  • Environmental Chemistry : Research on 2-butanol dehydration on tungsten oxide catalysts contributes to our understanding of Bronsted acid sites, which are crucial in various environmental and industrial catalytic processes (Baertsch et al., 2002).

  • Alcohol Fermentation : Studies on butanol fermentation wastewater treatment suggest applications of 2-Butylbutanedioic acid derivatives in improving biobutanol production, highlighting its role in renewable energy and waste management (Lin et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, Succinic acid (also known as Butanedioic acid), indicates that it causes serious eye damage and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-butylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPLHDNLGYOSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388742
Record name n-butylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylbutanedioic acid

CAS RN

1457-39-2
Record name n-butylsuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g. of the butenylsuccinic acid is hydrogenated in methanol over a platinum catalyst to yield n-butylsuccinic acid, m.p. 82°-83° C. Ring closure to n-butylsuccinic anhydride is achieved by mixing it with 100 g. of acetic anhydride and distilling acetic acid as it is formed. The resulting crude product is directly sulfonated by the procedure of (7) (b) using corresponding molar amounts of the n-butyl-succinic anhydride and SO3.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Zhang, Z Wang, W Xu, F Sun, L Tang… - European journal of …, 2009 - Elsevier
… The chiral intermediate (R)-2-butylbutanedioic acid-4-tert-butyl ester was prepared in high ee value according to an alkylation procedure on methyl hexanoate followed by resolution of …
Number of citations: 53 www.sciencedirect.com
D Zhang, J Jia, L Meng, W Xu, L Tang… - Archives of pharmacal …, 2010 - Springer
Two series of novel 2-butyl succinate-based Hydroxamate derivatives containing isoxazole rings were synthesized, characterized and evaluated for antibacterial activity. The …
Number of citations: 34 link.springer.com
D Zhang, L Huo, L Lu, Q Yu, J Wang, Y Yang - Medicinal Chemistry …, 2013 - Springer
… The chiral intermediate (R)-2-butylbutanedioic acid 4-tert-butyl ester 4 was prepared in high ee value according to the literature method (Zhang et al., 2006). As shown in Scheme 2, …
Number of citations: 2 link.springer.com
F Felluga, G Pitacco, E Valentin, CD Venneri - Tetrahedron: Asymmetry, 2008 - Elsevier
Both enantiomerically pure antipodes of GABA analogues were prepared as hydrochloride salts, by enzymatic kinetic resolution of their precursors ethyl 2-(nitromethyl)alkanoates. …
Number of citations: 58 www.sciencedirect.com
V Schapiro
Number of citations: 0

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